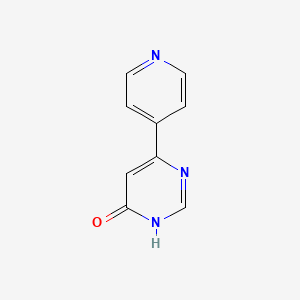

6-Pyridin-4-ylpyrimidin-4-ol

Overview

Description

6-Pyridin-4-ylpyrimidin-4-ol is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. This compound is known for its unique structure and has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-4-ylpyrimidin-4-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between pyridine-4-carboxaldehyde and guanidine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Pyridin-4-ylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine-4-carboxylic acid.

Reduction: Reduction reactions can produce pyridine-4-ylpyrimidin-4-ol derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted pyrimidinol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Cancer Therapeutics : Ceralasertib is primarily investigated for its role as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3 related) kinase, which is crucial for DNA damage response. By inhibiting ATR, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment .

2. Biochemical Research

- Cellular Pathways : The compound's ability to interfere with cellular signaling pathways related to DNA repair mechanisms has made it a valuable tool in understanding the cellular responses to DNA damage. It has been shown to enhance the efficacy of chemotherapeutic agents by increasing the sensitivity of cancer cells to DNA-damaging treatments .

3. Drug Development

- Combination Therapies : Ongoing clinical trials are exploring the use of Ceralasertib in combination with other therapeutic agents for treating various malignancies, particularly those resistant to standard therapies. This combination approach aims to improve treatment outcomes by leveraging the compound's mechanism of action .

In Vitro Studies

Research has demonstrated that Ceralasertib effectively inhibits ATR activity in cellular assays. For instance, studies have shown that treatment with this compound leads to increased sensitivity of cancer cells to radiation and chemotherapeutics, indicating its potential as a synergistic agent in cancer therapy .

In Vivo Studies

Animal model experiments have indicated that Ceralasertib treatment results in significant tumor regression when used alongside conventional therapies. This suggests a synergistic effect that could enhance treatment outcomes for patients with tumors exhibiting high levels of DNA damage response signaling .

Clinical Trials

Several clinical trials are currently investigating the efficacy of Ceralasertib in various cancer types, including those that are resistant to standard treatments. These trials aim to evaluate its safety profile and therapeutic potential when combined with other agents .

Mechanism of Action

6-Pyridin-4-ylpyrimidin-4-ol is structurally similar to other pyridine and pyrimidine derivatives, such as pyridine-4-carboxylic acid and pyrimidin-4-ol. its unique combination of functional groups and molecular structure sets it apart from these compounds. The presence of both pyridine and pyrimidine rings in its structure contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Pyridine-4-carboxylic acid

Pyrimidin-4-ol

2-Pyridin-4-ylpyrimidin-4-ol

3-Pyridin-4-ylpyrimidin-4-ol

Biological Activity

6-Pyridin-4-ylpyrimidin-4-ol, also known by its CAS number 1026857-25-9, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine family, which is known for diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activities.

- Cellular Signaling Modulation : It may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Therapeutic Applications

The compound has demonstrated potential in several therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects against various cancer cell lines.

- Antimicrobial Properties : It has been investigated for its ability to inhibit microbial growth, which could be beneficial in treating infections.

- Antiparasitic Activity : Research indicates potential efficacy against parasites such as Trypanosoma brucei, which causes sleeping sickness.

Antitumor Studies

A study investigating the antitumor efficacy of pyrimidine derivatives found that compounds similar to this compound exhibited potent activity against Ehrlich ascites carcinoma and Sarcoma 180. The study reported IC50 values indicating significant cytotoxicity towards these cancer cell lines while maintaining low toxicity towards normal cells .

Antimicrobial Investigations

Research on related pyrimidine compounds highlighted their antimicrobial properties. For instance, derivatives showed promising results against various bacterial strains, suggesting that modifications to the pyrimidine structure can enhance antimicrobial activity .

Antiparasitic Effects

A notable study focused on the antitrypanosomal activity of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited low micromolar activity against Trypanosoma brucei with minimal cytotoxicity towards mammalian cells . This suggests a favorable therapeutic index for further development.

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Antitumor | Ehrlich Ascites Carcinoma | <10 | Low toxicity in normal cells |

| Antimicrobial | Various Bacterial Strains | Varies (low μM) | Effective against resistant strains |

| Antiparasitic | Trypanosoma brucei | 0.38 | High selectivity |

Properties

IUPAC Name |

4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHUACKGQQGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.